![molecular formula C11H11F3N4O2 B2895932 2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034373-56-1](/img/structure/B2895932.png)
2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
The compound “2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole compounds often involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazole compounds, including “2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse. For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution . The presence of different substituents can significantly influence the reactivity of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” would depend on its specific structure. For instance, the IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. They may act as inhibitors of retinoic acid-metabolizing enzymes, which are involved in cell differentiation and proliferation, making them candidates for treating skin diseases and cancer .
Anti-inflammatory and Analgesic Effects
These compounds have also shown anti-inflammatory and analgesic effects, which could be beneficial in developing treatments for conditions associated with inflammation and pain .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives makes them interesting for the development of new antibiotics to combat resistant strains of bacteria and other pathogens .
Antiviral Applications
Some triazole compounds have been identified as potential anti-HIV agents due to their ability to inhibit certain stages of the viral replication cycle .
Enzyme Inhibition
Triazoles can act as enzyme inhibitors, targeting specific enzymes like carbonic anhydrase or cholinesterase, which are important in various physiological processes .
Agricultural Use
In agriculture, triazole derivatives can be used to protect crops from a variety of pathogens including bacteria, fungi, and plant-parasitic nematodes, thus ensuring better crop yield and protection .
Mechanism of Action
Target of Action
It’s structurally related to the class of compounds known as triazolopyrazines . These compounds have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazolopyrazines, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that the compound might have similar effects.
Future Directions
properties
IUPAC Name |
2-methoxy-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-20-6-10(19)15-5-9-17-16-8-4-7(11(12,13)14)2-3-18(8)9/h2-4H,5-6H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBNHJUCSGJYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide |
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